Nevadistinel
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Overview
Description
Chemical Reactions Analysis
Nevadistinel undergoes various chemical reactions, primarily involving its role as a modulator of the NMDA receptor. It is involved in reactions that modulate the receptor’s activity, which can include binding to specific sites on the receptor and altering its conformation . Common reagents and conditions used in these reactions are specific to the receptor modulation process, and the major products formed are typically related to the inhibition or activation of the NMDA receptor .
Scientific Research Applications
Nevadistinel has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study cognitive impairment associated with neurodegenerative diseases, including mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease . Research has shown that this compound can improve cognitive functions by modulating the NMDA receptor, making it a promising candidate for therapeutic interventions in these conditions .
Mechanism of Action
Nevadistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, glutamate . The modulation of the NMDA receptor activity can lead to improved synaptic plasticity and cognitive function, which is particularly beneficial in neurodegenerative diseases .
Comparison with Similar Compounds
Nevadistinel is unique in its specific modulation of the NMDA receptor. Similar compounds include other NMDA receptor modulators such as Neboglamine, cis-Piperidine-2,3-dicarboxylic acid, and LY382884 . These compounds also target the NMDA receptor but may differ in their binding sites, efficacy, and therapeutic applications . This compound’s uniqueness lies in its positive allosteric modulation, which can provide a more targeted and potentially safer therapeutic approach compared to other modulators .
Properties
CAS No. |
2181816-92-0 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-3,6-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1 |
InChI Key |
HMFZRGIXXDQHFG-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3 |
Origin of Product |
United States |
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